6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide
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Overview
Description
6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C13H9ClN2O2S and a molecular weight of 292.746 g/mol . This compound belongs to the class of benzothiadiazines, which are known for their diverse pharmacological activities . The structure of this compound includes a benzene ring fused to a thiadiazine ring, with a chlorine atom at the 6-position and a phenyl group at the 4-position .
Preparation Methods
The synthesis of 6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide typically involves the reaction of 2-chlorobenzenesulfonamide with phenyl isothiocyanate under basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiadiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzothiadiazine derivatives .
Scientific Research Applications
6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an antihypertensive agent, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water, thereby reducing blood pressure . As an antimicrobial agent, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death .
Comparison with Similar Compounds
6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide can be compared with other similar compounds such as:
Chlorothiazide: Another benzothiadiazine derivative used as a diuretic and antihypertensive agent.
Hydrochlorothiazide: A widely used diuretic with a similar mechanism of action.
Benzthiazide: A diuretic that inhibits active chloride reabsorption in the kidneys.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities .
Properties
Molecular Formula |
C13H9ClN2O2S |
---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
6-chloro-4-phenyl-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-6-7-12-11(8-10)13(15-16-19(12,17)18)9-4-2-1-3-5-9/h1-8,16H |
InChI Key |
AVCVGYRCIFEQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNS(=O)(=O)C3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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